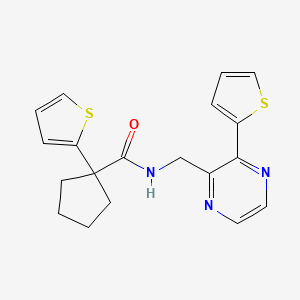

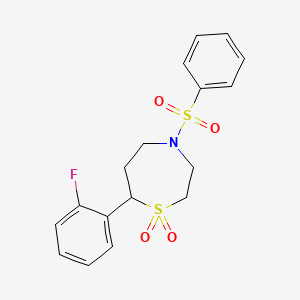

![molecular formula C13H15NO3 B2796004 5-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 1979811-64-7](/img/structure/B2796004.png)

5-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methoxyindole is a compound useful in organic synthesis . It’s a member of indoles, which are the most important core structures in many biologically active natural products .

Synthesis Analysis

Spiro-fused indoles can be synthesized using a one-pot methodology under ultrasonic irradiation . The process involves the reactivity of biobased building blocks, including acrylic acids and formamides . An efficient synthesis of 5‐Methoxyindole conjugated with aniline and substituted anilines by base catalyzed condensation reaction was described .Molecular Structure Analysis

The molecular structure of 5-Methoxyindole includes a methoxy group (OCH3) attached to an indole core . The indole core is a privileged scaffold found in nature .Chemical Reactions Analysis

The synthesis of spiro-fused indoles involves carbamoylation and imidation reactions under ultrasonic irradiation . The reaction steps occur in the same reaction vessel, which is desirable for green and sustainable synthesis .Physical And Chemical Properties Analysis

5-Methoxyindole is a white to light brownish crystalline powder . It has a melting point of 52.0°C to 56.0°C and a boiling point of 176.0°C to 178.0°C . It is insoluble in water .Scientific Research Applications

Synthesis and Structural Characterization

- The synthesis and crystal structure of a novel spiro[indoline-naphthaline]oxazine derivative, which exhibited excellent photochromic properties in solvents, were explored. The study provided insights into the compound's structure through various spectroscopic and X-ray diffraction methods (Li, Pang, Wu, & Meng, 2015).

- Another study focused on the ultrasound-promoted synthesis of spiro[indole-3,5'-[1,3]oxathiolanes in water, highlighting a greener and more efficient synthesis pathway for these compounds (Dandia, Singh, & Bhaskaran, 2010).

Photochromic Properties

- Research into spirooxazine compounds revealed their potential for colorimetric detection of Hg2+ and CH3Hg+, demonstrating the structural isomerization of spirooxazine into an open-form merocyanine. This property was used to form complexes with mercuric cations, indicating potential applications in environmental monitoring (Pattaweepaiboon et al., 2020).

Green Chemistry Applications

- The environmentally benign synthesis of fluorinated spiro[indole-3,2'-oxirane]-3'-benzoyl-2(1H)-ones was reported, using a phase transfer catalyst under ultrasound irradiation. The process emphasizes a greener pathway for synthesizing spiro compounds with potential antimicrobial and antioxidant properties (Dandia, Singh, & Bhaskaran, 2011).

Potential Antimicrobial and Antioxidant Properties

- A study on the stereospecific synthesis of spiro[indole-oxiranes] and their bioassay demonstrated the lead compounds' antimicrobial activity and antioxidant properties, suggesting their utility in pharmacological applications (Dandia, Singh, & Bhaskaran, 2011).

Bioactivity and Pharmaceutical Applications

- Aminopyridyl/Pyrazinyl spiro[indoline-3,4'-piperidine]-2-ones were synthesized and identified as highly selective and efficacious c-Met/ALK inhibitors, indicating their potential in cancer therapy (Li, Wu, Tian, Zhang, & Wu, 2013).

Mechanism of Action

Safety and Hazards

Future Directions

The development of one-flow methodologies with energy-efficient resources that enable fast reactions is of significance to the development of a sustainable organic processes . The introduction of sulfonyl could increase the antiproliferative activity of 2,3,4,5-tetrahydro-1 H -pyrido- [4,3-b]indole . Future research could focus on further optimization of these processes and exploration of new potential applications .

Properties

IUPAC Name |

5-methoxyspiro[1H-indole-3,4'-oxane]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-16-9-2-3-11-10(8-9)13(12(15)14-11)4-6-17-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJITTNMMUJNMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C23CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

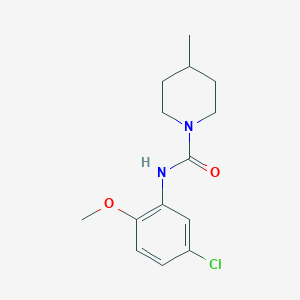

![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2795922.png)

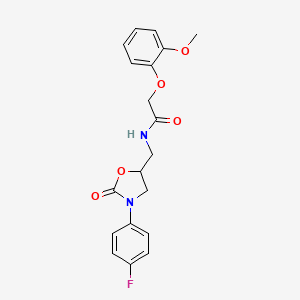

![3-methoxy-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2795924.png)

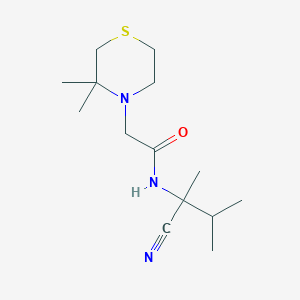

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2795926.png)

![N-(2,3-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2795928.png)

![6-[(4-Methoxyphenyl)methyl]-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2795934.png)

![4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile](/img/structure/B2795937.png)

![N-(2-chlorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2795938.png)

![(E)-3-(2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylamide](/img/structure/B2795944.png)